Hydrazinecarbodithioic acid

Description

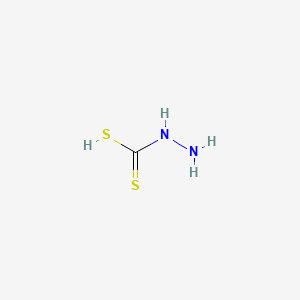

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

aminocarbamodithioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2S2/c2-3-1(4)5/h2H2,(H2,3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNGZCVDIREDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(NN)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8043991 | |

| Record name | Hydrazinecarbodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-32-9 | |

| Record name | Hydrazinecarbodithioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-132378 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDRAZINECARBODITHIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU0GLF3MG1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Hydrazinecarbodithioic Acid

Synthesis of Parent Hydrazinecarbodithioic Acid and its Anionic Forms

The formation of this compound and its salts is a fundamental process that serves as a gateway to a wide array of more complex derivatives.

Reaction Pathways for Carbodithioic Acid Formation

The core reaction for the synthesis of this compound involves the nucleophilic addition of hydrazine (B178648) to carbon disulfide. researchgate.net This reaction is typically carried out in the presence of a base. The base plays a crucial role in deprotonating the hydrazine, thereby increasing its nucleophilicity, and also in stabilizing the resulting dithiocarbazate anion. researchgate.net

The general reaction can be represented as: NH₂NH₂ + CS₂ → NH₂NHCSSH

This reaction highlights the formation of the dithiocarbamic acid. However, these acids are often unstable and are typically converted to their more stable salt forms. researchgate.net

Preparation of Hydrazinium (B103819) Dithiocarbazate

A common and practical method for synthesizing a stable salt of this compound is the preparation of hydrazinium dithiocarbazate. This is achieved by reacting carbon disulfide with hydrazine hydrate (B1144303). googleapis.comrsc.org The hydrazine acts both as the nucleophile and the base to form the corresponding hydrazinium salt.

The synthesis can be performed by reacting hydrazine and carbon disulfide in an aqueous medium. googleapis.com The typical molar ratio of hydrazine to carbon disulfide is in the range of 2:1 to 4:1. googleapis.com For instance, carbon disulfide can be added dropwise to a cooled solution of hydrazine hydrate, potassium hydroxide (B78521), and ethanol. rsc.org Another approach involves the reaction of hydrazine dihydrochloride (B599025) with sodium hydroxide in ethanol, followed by the addition of carbon disulfide. evitachem.com The resulting hydrazinium dithiocarbazate is a stable, isolable solid. It is important to note that hydrazinium dithiocarbazates are known to decompose upon heating. nih.govsemanticscholar.org

Synthesis of Substituted this compound Derivatives

The synthetic utility of this compound is greatly expanded through the synthesis of its substituted derivatives, which serve as important intermediates and ligands.

S-Alkyl and S-Aryl Esters

The S-alkyl and S-aryl esters of this compound are valuable precursors for the synthesis of various heterocyclic compounds and Schiff base ligands. researchgate.net These esters are generally more stable than the parent acid or its salts. researchgate.net

The synthesis of these esters is typically achieved by the S-alkylation or S-arylation of the dithiocarbazate anion. This is accomplished by reacting the in-situ generated dithiocarbazate salt with an appropriate alkyl or aryl halide. nih.govnih.gov For example, S-alkyl esters can be prepared by reacting a hydrazide with carbon disulfide in the presence of a base like triethylamine (B128534) or potassium hydroxide, followed by the addition of an alkyl halide such as methyl iodide or ethyl bromide. rsc.orgnih.govbhu.ac.in

A general procedure for synthesizing S,S'-diesters involves suspending a hydrazide in methanol (B129727) with triethylamine and carbon disulfide, followed by the addition of the corresponding halide. nih.gov Similarly, S-monoesters can be synthesized by carefully controlling the stoichiometry of the alkylating agent. nih.gov The reaction of carboxylic acids with triarylphosphites and N-iodosuccinimide also provides a method for synthesizing aryl esters. rsc.org

Table 1: Examples of Synthesized S-Alkyl/Aryl Esters of this compound Derivatives

| Starting Hydrazide | Alkylating/Arylating Agent | Base | Product | Reference |

| 4-Nitrobenzohydrazide (B182513) | Methyl Iodide | Triethylamine | Methyl 2-(4-nitrobenzoyl)hydrazinecarbodithioate | nih.gov |

| 4-Nitrobenzohydrazide | Isopropyl Iodide | Triethylamine | Isopropyl 2-(4-nitrobenzoyl)hydrazinecarbodithioate | nih.gov |

| Pyrazine-2-carboxylic acid hydrazide | Dimethyl Sulfate | Potassium Hydroxide | Methyl N'-(pyrazine-2-carbonyl)hydrazinecarbodithioate | tandfonline.com |

| Furan-2-carboxylic acid hydrazide | Methyl Iodide | Potassium Hydroxide | Methyl N'-(furan-2-carbonyl)hydrazinecarbodithioate | bhu.ac.in |

N-Substituted this compound Derivatives

N-substituted derivatives of this compound are synthesized to modify the electronic and steric properties of the molecule, which can influence the properties of their subsequent derivatives and metal complexes.

The synthesis of N-substituted this compound derivatives typically starts with a substituted hydrazine. For example, N-methyl-4-nitrobenzohydrazide can be reacted with carbon disulfide and an alkyl halide in the presence of triethylamine to yield the corresponding N-methyl substituted S-ester. nih.gov Similarly, pyrazine-2-carboxylic acid N-methyl-hydrazide can be treated with carbon disulfide and methyl iodide in the presence of triethylamine to produce N-methyl-N'-(pyrazine-2-carbonyl)-hydrazinecarbodithioic acid methyl ester. tandfonline.comingentaconnect.com

Table 2: Examples of N-Substituted this compound Derivatives

| Starting Hydrazide | Reagents | Product | Reference |

| N-Methyl-4-nitrobenzohydrazide | CS₂, Alkyl Halide, Triethylamine | S-Alkyl 2-methyl-2-(4-nitrobenzoyl)hydrazinecarbodithioate | nih.gov |

| Pyrazine-2-carboxylic acid N-methyl-hydrazide | CS₂, Methyl Iodide, Triethylamine | Methyl N-methyl-N'-(pyrazine-2-carbonyl)hydrazinecarbodithioate | tandfonline.com |

Schiff Base Ligands Derived from this compound Esters

Schiff base ligands derived from S-alkyl/aryl esters of this compound are a significant class of compounds in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. researchgate.netbendola.com These ligands are typically synthesized through the condensation reaction of the amino group of the S-substituted this compound ester with an aldehyde or a ketone. researchgate.netbendola.com

The reaction is often carried out by refluxing the S-alkyl/aryl dithiocarbazate with the carbonyl compound in a suitable solvent, sometimes with the addition of an acid or base catalyst. chemrevlett.com For example, the Schiff base N'-[1-(2-oxo-2H-chromen-3-yl)-ethylidene]-hydrazinecarbodithioic acid benzyl (B1604629) ester was prepared by the condensation of S-benzyldithiocarbazate and 3-acetylcoumarin. researchgate.net

The formation of these Schiff bases introduces an azomethine group (-C=N-), which, along with the sulfur atoms of the dithiocarboxylate moiety, provides multiple coordination sites for metal ions. researchgate.netbendola.com

Multi-Step Synthetic Strategies Incorporating this compound Moieties

This compound and its esters are key intermediates in multi-step syntheses of complex heterocyclic compounds. These strategies often involve the initial formation of the this compound derivative, followed by cyclization or condensation reactions to build the desired heterocyclic ring.

A common approach involves the reaction of carbohydrazides with carbon disulfide to form dithiocarbazates, which are then used to synthesize a variety of heterocyclic systems. For instance, dimethyl heteroaroylcarbonohydrazonodithioates, synthesized from various heterocyclic carbohydrazides, can undergo substitution with diamines. researchgate.net Depending on the reaction conditions, this can lead to N'-(cycloalkyldiamin-2-ylidene)heteroaroylhydrazides or cyclize to form 5,6,7,8-tetrahydro researchgate.netdntb.gov.uaresearchgate.nettriazolo[4,3-a]pyrimidines. researchgate.net

Another strategy involves the synthesis of S-esters and S,S'-diesters of 2-(4-nitrobenzoyl)this compound. nih.gov These are prepared by reacting 4-nitrobenzohydrazide or its N-methyl derivative with carbon disulfide and various alkyl halides in the presence of triethylamine. nih.gov These intermediates can then be used to obtain novel 5-(4-nitrophenyl)-1,3,4-oxadiazoles. nih.gov The initial 4-nitrobenzohydrazide is typically synthesized from methyl 4-nitrobenzoate (B1230335) and hydrazine hydrate. nih.gov

Furthermore, this compound derivatives serve as precursors for various other heterocyclic systems. For example, they can be used to synthesize 1,2,4-triazole (B32235) derivatives through different pathways, including the formation of thiosemicarbazide (B42300) derivatives which are then cyclized. researchgate.net Similarly, they are employed in the synthesis of 1,3,4-thiadiazoles. connectjournals.com The reaction of levofloxacin (B1675101) with thionyl chloride followed by treatment with thiosemicarbazide yields a hydrazinecarbothioamide derivative, which can be cyclized to a triazole-3-thiol ring. jmchemsci.com Another pathway involves reacting the initial compound with hydrazine hydrate and then with carbon disulfide in a basic medium to form a different heterocyclic system. jmchemsci.com

Multi-step syntheses can also lead to more complex fused heterocyclic systems. For instance, starting from 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol, reaction with bifunctional compounds can lead to the formation of new heterobicyclic nitrogen systems containing the 1,3,4-thiadiazole (B1197879) moiety. connectjournals.com

The versatility of this compound in multi-step synthesis is further highlighted by its use in creating diverse structures like pyrazoles, isoxazoles, and 4-pyrones from α-unsaturated 1,3-diketo-esters. researchgate.net The resulting acid hydrazides can be further reacted to form thiosemicarbazides, which are then cyclized into thiotriazoles, thiadiazoles, and oxadiazoles. researchgate.net

Table 1: Examples of Multi-Step Syntheses Involving this compound Derivatives

| Starting Material | Reagents | Intermediate(s) | Final Product(s) | Reference |

| Heterocyclic carbohydrazides | 1. CS₂ 2. Diamines | Dimethyl heteroaroylcarbonohydrazonodithioates | N'-(Cycloalkyldiamin-2-ylidene)heteroaroylhydrazides or 5,6,7,8-tetrahydro researchgate.netdntb.gov.uaresearchgate.nettriazolo[4,3-a]pyrimidines | researchgate.net |

| 4-Nitrobenzohydrazide | 1. CS₂, TEA 2. Alkyl halides | S-esters and S,S'-diesters of 2-(4-nitrobenzoyl)this compound | 5-(4-Nitrophenyl)-1,3,4-oxadiazoles | nih.gov |

| Heterocyclic carbohydrazides | Various | Thiosemicarbazide derivatives | 1,2,4-Triazole-5-thiones | researchgate.net |

| Levofloxacin | 1. Thionyl chloride 2. Thiosemicarbazide 3. NaOH | Hydrazinecarbothioamide derivative | Triazole-3-thiol ring | jmchemsci.com |

| 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | Bifunctional compounds | - | Fused heterobicyclic nitrogen systems | connectjournals.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives to develop more environmentally friendly and efficient methodologies. These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Solvent-free synthesis, often employing grinding techniques, has emerged as a highly efficient and eco-friendly method for preparing hydrazide derivatives. researchgate.net This approach involves grinding carboxylic acids with hydrazine hydrate directly in a mortar and pestle, leading to the formation of hydrazides in a solid mass, which can then be crystallized. researchgate.net This method avoids the use of organic solvents, which are often hazardous and contribute to environmental pollution. researchgate.net

Another example of a solvent-free approach is the heterogeneous Schiff base reaction of carboxymethyl chitosan (B1678972) with various aldehydes. rsc.org This method allows for the multi-cycle preparation of the desired polysaccharide derivatives and eliminates the need for organic solvents, thereby reducing waste. rsc.org The synthesis of (thio)ester derivatives using iron(III) chloride as a heterogeneous catalyst can also be performed under solvent-free conditions at room temperature. tudelft.nl

Microwave-assisted organic synthesis has gained significant traction as it dramatically reduces reaction times, often increases product yields, and can lead to higher product purity compared to conventional heating methods. nih.govmdpi.com This technique has been successfully applied to the synthesis of various derivatives of this compound and related hydrazides.

For instance, the synthesis of hydrazide-hydrazones of phenylacetic acid has been achieved by heating the corresponding hydrazide with aldehydes in a microwave synthesizer. mdpi.com This method is significantly faster than traditional refluxing. mdpi.com Similarly, microwave irradiation has been used for the synthesis of bioactive tetrahydropyrimidine (B8763341) derivatives through a Biginelli condensation involving a 1,3,4-oxadiazole-based aldehyde. foliamedica.bg The reaction times were significantly shorter (22-24 minutes) compared to conventional heating. foliamedica.bg

The synthesis of pyrazole (B372694) derivatives from chalcones and hydrazine hydrate has also been efficiently carried out using microwave assistance. nih.gov Furthermore, microwave irradiation has been employed in the synthesis of bile acid derivatives, demonstrating significant rate enhancements in reactions like Wolff-Kishner reduction. nih.gov

Ultrasound-assisted synthesis is another green chemistry technique that utilizes ultrasonic waves to accelerate chemical reactions. This method often leads to higher yields and shorter reaction times compared to conventional methods. mdpi.comlew.ro

The synthesis of novel N-substituted 1,2,4-triazole-2-thiol derivatives has been efficiently achieved using ultrasound radiation. mdpi.comnih.gov The sonication process not only accelerated the reaction rate but also provided the derivatives in good yields. mdpi.comnih.gov Similarly, the condensation of acid hydrazides with aromatic aldehydes to form benzoxazinonylhydrazone derivatives was significantly faster (6-7 minutes) and resulted in higher yields under ultrasound irradiation compared to conventional heating. lew.ro

Piperidinyl-quinoline acylhydrazones have also been synthesized in excellent yields within 4-6 minutes using an ultrasonic-assisted approach. mdpi.com This method proved to be more efficient than conventional acid-catalyzed condensation. mdpi.com

The development and use of green catalysts are central to sustainable chemistry. These catalysts are typically non-toxic, recyclable, and derived from abundant resources. mdpi.com L-proline, a naturally occurring amino acid, has been utilized as an effective and environmentally friendly organocatalyst in the synthesis of hydrazide derivatives. mdpi.com Using a grinding technique with moist L-proline as a catalyst significantly shortens reaction times and improves yields compared to traditional reflux methods. mdpi.com

Functionalized biochar, derived from biomass pyrolysis, is another promising eco-friendly catalyst. nih.gov Its tunable surface functionalities and high stability make it a viable alternative to conventional catalysts for synthesizing various heterocyclic compounds. nih.gov

In some cases, the search for sustainable processes has led to catalyst-free methodologies. mdpi.com For example, the synthesis of certain 7-azagramine analogues via the Mannich reaction can be achieved without a catalyst under specific conditions. mdpi.com Furthermore, the use of magnetic nanoparticles coated with carbon quantum dots and copper(I) iodide (Fe₃O₄@CQD@CuI) as a recyclable catalyst has been demonstrated in the ultrasound-assisted synthesis of kojic acid-based dihydropyrano[3,2-b]pyran derivatives. nih.gov

Table 2: Comparison of Green Synthesis Methods for Hydrazide/Hydrazinecarbodithioic Acid Derivatives

| Method | Key Features | Example Application | Advantages | Reference(s) |

| Solvent-Free Grinding | Mechanical grinding of reactants without solvent. | Synthesis of hydrazides from carboxylic acids and hydrazine hydrate. | Eco-friendly, avoids hazardous solvents, simple workup. | researchgate.net |

| Microwave-Assisted | Use of microwave irradiation to heat reactants. | Synthesis of hydrazide-hydrazones, tetrahydropyrimidines, pyrazoles. | Reduced reaction times, increased yields, higher purity. | mdpi.comfoliamedica.bgnih.gov |

| Ultrasound-Assisted | Use of ultrasonic waves to promote reactions. | Synthesis of 1,2,4-triazole derivatives, benzoxazinonylhydrazones, piperidinyl-quinoline acylhydrazones. | Accelerated reaction rates, higher yields, shorter reaction times. | mdpi.comlew.romdpi.com |

| Green Catalysis | Use of non-toxic, recyclable, and abundant catalysts. | L-proline catalyzed synthesis of hydrazide derivatives; Biochar-based catalysts. | Environmentally friendly, high selectivity, mild reaction conditions. | mdpi.comnih.gov |

Coordination Chemistry of Hydrazinecarbodithioic Acid Ligands

Ligand Characterization and Elucidation of Coordination Modes

Hydrazinecarbodithioic acid derivatives are capable of coordinating to metal ions in several ways, with the specific mode being influenced by factors such as the nature of the metal ion, the substituents on the ligand, and the reaction conditions.

The most prevalent coordination mode for this compound and its derivatives is as a bidentate ligand, coordinating through the nitrogen atom of the hydrazine (B178648) moiety and the sulfur atom of the thiolate group. This chelation forms a stable five-membered ring with the metal center. researchgate.nettandfonline.com X-ray crystallographic studies of numerous metal complexes have unequivocally confirmed this N,S-bidentate coordination. For instance, in a series of copper(II) complexes with N-methyl-S-methyl dithiocarbazate, the ligand was found to bind to the copper center through the hydrazine nitrogen (NH2) and the thione sulfur (S) atom. chemrxiv.orgcnr.itresearchgate.net Similarly, a novel bis[benzyl-N′-hydrazinecarbodithioato-κ2 N′,S]nickel(II) complex demonstrated coordination via the N,S-donor set, resulting in a square planar geometry. researchgate.net The formation of these stable chelate rings is a driving force for the complexation of various transition metals. frontiersin.orgnih.gov

Spectroscopic techniques provide further evidence for this coordination mode. In the infrared (IR) spectra of the metal complexes, a shift to lower wavenumbers of the ν(C=N) band, which arises after the condensation of dithiocarbazate with an aldehyde or ketone, suggests the coordination of the azomethine nitrogen to the metal ion. nih.gov

While bidentate N,S-coordination is common, derivatives of this compound, particularly those that are further functionalized to form Schiff bases, can act as multidentate ligands. nih.gov These ligands can possess additional donor atoms, such as oxygen or other nitrogen atoms, which can participate in coordination, leading to the formation of more complex structures. For example, dithiocarbazate Schiff base ligands can act as bi, tri, or polydentate chelators. nih.gov In some instances, the phenolate (B1203915) oxygen atom of a Schiff base derivative can coordinate to the metal center, leading to an ONS donor set. frontiersin.orgnih.gov In binuclear complexes, a phenolate oxygen atom can even bridge two metal centers.

This compound and its derivatives can exist in two tautomeric forms: the thione form and the thiol form. researchgate.netresearchgate.net In the solid state and in solution, the ligand predominantly exists in the thione form. researchgate.nettandfonline.comresearchgate.net However, upon reaction with a metal ion, the ligand typically undergoes a thione to thiol tautomerism, followed by deprotonation of the thiol group to form a thiolate. researchgate.net This thiolate sulfur then coordinates to the metal ion.

Spectroscopic evidence strongly supports this tautomerism and subsequent coordination. The disappearance of the ν(N-H) stretching frequency in the IR spectra of the metal complexes indicates the deprotonation of the ligand. researchgate.netnih.gov Furthermore, the absence of the ν(C=S) band in the spectra of the complexes, which is present in the free ligand, provides strong evidence for the coordination of the sulfur atom in its thiolate form. frontiersin.orgnih.gov The appearance of a new band assigned to ν(C-S) further confirms this. In the ¹H NMR spectra of diamagnetic complexes, the signal corresponding to the N-H proton, which is present in the spectrum of the free ligand, is absent, confirming deprotonation. nih.gov

The deprotonation of the this compound ligand is a crucial step in the formation of stable metal complexes. As mentioned previously, the ligand typically coordinates to the metal ion in its deprotonated thiolate form. researchgate.netresearchgate.net This deprotonation is facilitated by the basicity of the reaction medium or by the interaction with the metal ion itself. The disappearance of the N-H proton signal in the ¹H NMR spectra of the resulting complexes is a definitive indicator of this deprotonation. nih.gov Similarly, the absence of the ν(N-H) stretching vibration in the IR spectra of the complexes confirms the loss of this proton upon coordination. frontiersin.orgnih.gov In some cases, depending on the stoichiometry and reaction conditions, the ligand can be singly or doubly deprotonated.

Synthesis and Isolation of Metal Complexes of this compound Derivatives

A wide variety of transition metal complexes of this compound derivatives have been synthesized and characterized. The synthesis generally involves the reaction of a metal salt with the ligand in an appropriate solvent, often with the application of heat. The resulting complexes can be isolated as crystalline solids.

Complexes of this compound derivatives have been prepared with a range of transition metals, each exhibiting unique geometries and electronic properties.

Copper(II) Complexes: A number of Cu(II) complexes with this compound derivatives have been reported. chemrxiv.orgcnr.itresearchgate.netresearchgate.netmdpi.comnih.gov The reaction of N-methyl-S-methyl dithiocarbazate with various copper(II) salts yielded complexes with different stoichiometries and geometries, including tetrahedral, square planar, and square pyramidal. chemrxiv.orgcnr.itresearchgate.net The synthesis of a Cu(II) complex with a Schiff base derived from S-4-methylbenzyl dithiocarbazate and 2-methoxybenzaldehyde (B41997) resulted in a square planar geometry. nih.gov

Zinc(II) Complexes: Zinc(II) complexes with these ligands have also been synthesized. A Zn(II) complex with a bidentate NS Schiff base of S-benzyl dithiocarbazate was found to have a tetrahedral geometry. tandfonline.com

Iron(III) Complexes: The synthesis of iron(III) complexes with hydrazine-based ligands has been documented. ajol.info

Cobalt(II/III) Complexes: Cobalt complexes in both +2 and +3 oxidation states have been prepared. A Co(II) complex with a hydrazine carbodithioate Schiff base was synthesized and characterized to have a square planar geometry. researchgate.net

Nickel(II) Complexes: Nickel(II) forms a variety of complexes with this compound derivatives, which are often square planar. researchgate.netfrontiersin.orgnih.govnih.govasianpubs.orgchemijournal.com The reaction of S-benzyl dithiocarbazate with nickel(II) acetate (B1210297) yielded a bis-chelated complex with a trans-square planar configuration. researchgate.net The coordination chemistry of nickel with bis(dithiocarbazate) Schiff base ligands has been explored, revealing interesting redox behavior. rsc.org

Manganese(II) Complexes: Manganese(II) complexes with aroyl-hydrazone Schiff base ligands have been synthesized and structurally characterized, revealing distorted octahedral geometries in some cases. nih.govsemanticscholar.org The synthesis of manganese(II) complexes with heterocyclic carboxylic acids has also been reported. researchgate.net

Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes containing hydrazine-based ligands have been synthesized and investigated for their potential applications. d-nb.infonih.govliberty.edunih.gov

Table 1: Selected Transition Metal Complexes of this compound Derivatives

| Metal Ion | Ligand | Formula of Complex | Geometry | Selected Characterization Data |

|---|---|---|---|---|

| Cu(II) | N-methyl-S-methyl dithiocarbazate (DTCZ) | [Cu(DTCZ)Cl₂] | Tetrahedral | Characterized by single crystal X-ray diffraction. chemrxiv.orgcnr.itresearchgate.net |

| Cu(II) | S-4-methylbenzyl-β-N-(2-methoxybenzylmethylene)dithiocarbazate | [Cu(L)₂] | Square Planar | Molar conductance suggested non-electrolytic nature. nih.gov |

| Zn(II) | Benzyl-3-N-(2,4,5-trimethoxyphenylmethylenehydrazine carbodithioate) | [Zn(L)₂] | Tetrahedral | Characterized by IR, NMR, and mass spectroscopy. tandfonline.com |

| Co(II) | Benzyl-2-((1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene) hydrazine carbodithioate | [Co(L)₂] | Square Planar | Characterized by elemental analysis, ¹H NMR, UV-Vis, and FT-IR. researchgate.net |

| Ni(II) | S-benzyl dithiocarbazate (SBDTC) | [Ni(SBDTC)₂] | Square Planar | Characterized by X-ray single crystal diffraction. researchgate.net |

| Ni(II) | Dithiocarbazate derived from 1,1,1-trifluoro-2,4-pentanedione | [Ni(L)(PPh₃)] | Square Planar | Characterized by single-crystal X-ray diffraction. frontiersin.orgnih.gov |

| Mn(II) | Aroyl-hydrazone Schiff base ligand | [Mn₂(L)₂(µ-O)₂] | Distorted Octahedral | Characterized by single-crystal X-ray diffraction. nih.gov |

| Re(I) | N'-[1-(2-oxo-2H-chromen-3-yl)-ethylidene]-hydrazinecarbodithioic acid benzyl (B1604629) ester | [Re₂(CO)₆(L)₂] | Dinuclear with Re-S-Re bridges | Characterized by spectroscopic methods. nih.gov |

Main Group Metal Complexes (e.g., Sb(III), Sn(II), Pb(II))

This compound and its derivatives form stable complexes with main group metals such as antimony(III), tin(II), and lead(II). In these complexes, the ligand typically acts as a bidentate chelating agent, coordinating to the metal center through its two sulfur atoms.

Antimony(III) Complexes: Antimony(III) complexes with substituted thioimines derived from this compound have been synthesized and characterized. researchgate.net The spectral data for these complexes are consistent with tetra- and penta-coordinated environments around the Sb(III) ion. researchgate.net The ligands in these complexes coordinate to the antimony atom through both nitrogen and sulfur atoms. researchgate.net In some instances, antimony(III) complexes with N2O2-type tetradentate dipyrrin (B1230570) ligands have been shown to adopt square pyramidal geometries, with evidence of intermolecular Sb-π interactions. rsc.org

Tin(II) and Tin(IV) Complexes: Tin dithiocarbamate (B8719985) complexes have been recognized for their utility as precursors for tin sulfide (B99878) (SnS) nanoparticles. baselius.ac.in

Lead(II) Complexes: Lead(II) forms a variety of supramolecular structures with hydrazinecarbothioamide-derived ligands. rsc.org In several reported structures, the lead(II) cation is chelated by a tridentate pincer-type ligand, with the sulfur atom also acting as a bridge to form dinuclear dimeric species with a centrosymmetric geometry. rsc.org These dinuclear structures can feature a coplanar Pb2S2 core. rsc.org

Table 1: Coordination Details of Main Group Metal Complexes with this compound Derivatives

| Metal Ion | Coordination Number | Geometry | Ligand Coordination | Reference |

| Sb(III) | 4 or 5 | Tetrahedral or Pentacoordinated | Bidentate (N, S) | researchgate.net |

| Sb(III) | 5 | Square Pyramidal | Tetradentate (N2O2) | rsc.org |

| Pb(II) | Variable | Distorted Octahedral, Hemidirected | Tridentate (N,N',S), Bridging (S) | rsc.orgresearchgate.net |

Noble Metal Complexes (e.g., Ag(I))

This compound ligands readily form complexes with noble metals like silver(I). The coordination chemistry of silver(I) with dithiocarbamate ligands is diverse, leading to the formation of clusters and coordination polymers. rsc.orgrsc.org

Silver(I) Complexes: Silver(I) complexes with pyridyl-functionalized dithiocarbamate ligands have been shown to form tetranuclear cluster-based coordination polymers. rsc.orgrsc.org In these structures, the four silver atoms can form a distorted tetrahedron. rsc.orgrsc.org Dinuclear centrosymmetric complexes of silver(I) with dithiocarbamate ligands have also been reported, where each silver atom exhibits a distorted tetrahedral coordination geometry. rsc.orgrsc.org The dithiocarbamate ligands in these complexes can adopt a chelating-bridging coordination mode. rsc.org In some coordination polymers, each Ag(I) cation can be bonded to sulfur atoms from three different dithiocarbamate ligands, resulting in a distorted tetrahedral geometry. semanticscholar.org

Table 2: Structural Features of Silver(I) Dithiocarbamate Complexes

| Complex Type | Ag(I) Coordination Geometry | Dithiocarbamate Coordination Mode | Resulting Structure | Reference |

| Homoleptic | Distorted Tetrahedral | Chelating-Bridging | Tetranuclear Cluster-based Polymer | rsc.orgrsc.org |

| Heteroleptic (with PPh3) | Distorted Tetrahedral | Chelating-Bridging | Dinuclear Centrosymmetric | rsc.orgrsc.org |

| Coordination Polymer | Distorted Tetrahedral | Chelating and Bridging | Polymeric Chain | semanticscholar.org |

Actinide Metal Complexes (e.g., U(VI))

The coordination chemistry of this compound with actinide metals, such as uranium(VI), is an area of interest. Dithiocarbamate ligands are known to form stable complexes with actinide elements. nih.gov While specific studies on U(VI) complexes with the parent this compound are not extensively detailed in the provided search results, the general principles of dithiocarbamate coordination can be applied. Dithiocarbamates are known to stabilize metals in high oxidation states, which is relevant for the U(VI) ion. wikipedia.org

Structural Elucidation of Metal Complexes

The structural elucidation of metal complexes of this compound is primarily achieved through single-crystal X-ray diffraction, which provides detailed information about coordination geometries, stereochemistry, and intermolecular interactions.

Determination of Coordination Geometries and Stereochemistry

The coordination geometry around a metal center in a dithiocarbamate complex is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. libretexts.org

Square Planar Geometry: This geometry is common for d⁸ metal ions like Ni(II) and Pd(II). mdpi.commdpi.com In these complexes, two dithiocarbamate ligands chelate the metal ion in a bidentate fashion. mdpi.com

Tetrahedral Geometry: This geometry is often observed for d¹⁰ metal ions such as Zn(II) and Ag(I). rsc.orgtandfonline.com In dinuclear zinc(II) complexes, each zinc center can have a distorted tetrahedral environment. baselius.ac.intandfonline.com

Octahedral Geometry: Metal ions like Co(III) and Ru(III) typically adopt a distorted octahedral geometry with three bidentate dithiocarbamate ligands. tandfonline.comtandfonline.com

Distorted Geometries: Significant distortions from ideal geometries are common in dithiocarbamate complexes. researchgate.nettandfonline.com For instance, lead(II) complexes can exhibit a hemidirected geometry due to the influence of the lone pair of electrons. researchgate.net

Table 3: Common Coordination Geometries in Metal Dithiocarbamate Complexes

| Metal Ion | Typical Coordination Geometry | Example Complex Type | Reference |

| Ni(II), Pd(II) | Square Planar | [M(R₂dtc)₂] | mdpi.commdpi.com |

| Zn(II), Ag(I) | Tetrahedral | [Zn₂(R₂dtc)₄], [Ag(L)(PPh₃)]₂ | rsc.orgtandfonline.com |

| Co(III), Ru(III) | Octahedral | [Co(R₂dtc)₃], [Ru(R₂dtc)₃] | tandfonline.comtandfonline.com |

| Pb(II) | Distorted Octahedral/Hemidirected | Pb₂(L)₂(H₂O)₂ | rsc.orgresearchgate.net |

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., hydrogen bonding, π-π stacking)

The crystal packing of metal this compound complexes is often governed by various non-covalent interactions, which play a crucial role in the formation of supramolecular architectures.

Hydrogen Bonding: When the this compound ligand contains N-H protons, intermolecular hydrogen bonds can be formed. mdpi.com These interactions can link complex molecules into one-dimensional chains or more complex networks.

π-π Stacking: The MS₂C chelate ring in dithiocarbamate complexes possesses significant π-character, allowing it to participate in π-π stacking interactions. mdpi.com These interactions are observed between aromatic rings of the ligands or between the chelate rings themselves, contributing to the stability of the crystal lattice. rsc.orgrsc.org The π-π stacking can lead to the formation of one-dimensional screw chains or dimeric structures. rsc.org

C-H···π Interactions: These weaker interactions, where a C-H bond interacts with the π-system of a chelate or aromatic ring, are also prevalent in the crystal structures of dithiocarbamate complexes. mdpi.com They can contribute to the formation of supramolecular dimers and other aggregates. mdpi.com

Characterization of Polynuclear and Supramolecular Architectures

This compound ligands can act as bridging units, leading to the formation of polynuclear and supramolecular structures.

Dinuclear Complexes: Dinuclear complexes are commonly formed where two metal centers are bridged by one or more dithiocarbamate ligands. tandfonline.comnih.gov A common structural motif is an eight-membered [–S–C–S–M–]₂ ring. tandfonline.comnih.gov The metal-metal separation in these dimers is an important characteristic. nih.gov

Coordination Polymers: The bridging capability of dithiocarbamate ligands can lead to the formation of one-, two-, or three-dimensional coordination polymers. rsc.orgrsc.org In some silver(I) complexes, tetranuclear cluster subunits act as building blocks for the construction of coordination polymers. rsc.orgrsc.org

Supramolecular Assemblies: A combination of coordination bonds and intermolecular interactions like hydrogen bonding and π-π stacking can result in the self-assembly of complex supramolecular architectures. rsc.orgmdpi.com For example, C-H···π interactions can lead to the formation of supramolecular dimers and helical chains in the solid state. mdpi.com

Spectroscopic and Analytical Methodologies for Structural Characterization

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups present in hydrazinecarbodithioic acid derivatives and their metal complexes. These methods probe the vibrational modes of molecules, which are sensitive to bond strength, mass of the atoms, and molecular geometry.

In the IR spectra of dithiocarbazate complexes, several key vibrational bands are diagnostic. The stretching vibration ν(N-N) typically appears in the region of 1012-1030 cm⁻¹ rsc.org. The ν(C=N) stretching frequency, often resulting from the condensation of dithiocarbazates with aldehydes or ketones to form Schiff bases, is observed around 1592 cm⁻¹ rsc.org. Another crucial band is associated with the thiocarbonyl group, ν(C=S), which provides information about the coordination mode of the dithiocarbamate (B8719985) ligand. The ν(C-N) vibration of the ν(N-CS₂) band is typically found in the 1450-1500 cm⁻¹ range researchgate.net. The presence of a band near 1500 cm⁻¹ is often attributed to a polar structure, indicative of significant double-bond character in the C-N bond researchgate.netwikipedia.org. Furthermore, bands in the far-infrared region, typically between 400-460 cm⁻¹, are assigned to the metal-sulfur (M-S) bond vibrations, confirming the coordination of the sulfur atoms to a metal center researchgate.net.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=N (azomethine) | Stretching, ν(C=N) | ~1592 | rsc.org |

| N-CS₂ | Stretching, ν(C-N) | 1450 - 1500 | researchgate.net |

| CS₂ | Asymmetric/Symmetric Stretch, νas,s(CS₂) | 950 - 1190 | researchgate.net |

| N-N | Stretching, ν(N-N) | 1012 - 1030 | rsc.org |

| M-S | Stretching, ν(M-S) | 400 - 460 | researchgate.net |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of this compound derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

In the ¹H NMR spectrum of a dithiocarbazate Schiff base, such as S-ethyl-3-(2-hydroxyphenyl)methylenedithiocarbazate, distinct signals corresponding to different proton environments are observed. For instance, the methyl (CH₃) protons of the S-ethyl group typically appear as a triplet, while the methylene (B1212753) (CH₂) protons present as a quartet rsc.org. Aromatic protons from the phenyl ring appear in the downfield region, and the azomethine proton (N=CH) gives a characteristic singlet rsc.org. The hydrazinic proton (NH) signal is also a key feature.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. In S-ethyl-3-(2-hydroxyphenyl)methylenedithiocarbazate, the carbon of the methyl group (CH₃) appears at a chemical shift (δ) of around 15.04 ppm, while the methylene carbon (CH₂) is found at approximately 28.27 ppm rsc.org. The carbon of the thiocarbonyl group (C=S) is typically found in the highly deshielded region of the spectrum. Aromatic carbons and the azomethine carbon also show characteristic signals in the downfield region rsc.org. Advanced 2D NMR techniques, such as COSY and HMBC, can be employed for unambiguous assignment of complex spectra by establishing proton-proton and proton-carbon correlations ceon.rs.

| Atom | Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Reference |

|---|---|---|---|---|

| Proton | CH₃ (ethyl) | ~1.37 (triplet) | - | rsc.org |

| Proton | CH₂ (ethyl) | ~3.23 (quartet) | - | rsc.org |

| Proton | N=CH (azomethine) | ~9.12 (singlet) | - | rsc.org |

| Carbon | CH₃ (ethyl) | - | ~15.04 | rsc.org |

| Carbon | CH₂ (ethyl) | - | ~28.27 | rsc.org |

Mass Spectrometry Techniques (Electrospray Ionization MS, High-Resolution MS, LC-MS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing thermally labile and polar molecules, such as dithiocarbazate complexes nih.gov. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of molecular formulas ceon.rs. For instance, the molecular ion peak (M+) for a hydrazone derivative of coumarin (B35378) was observed at m/z 218.0673, closely matching the calculated value of 218.0691, confirming the formula C₁₁H₁₀N₂O₃ ceon.rs.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is widely used for the analysis of dithiocarbamates, which are often unstable and require derivatization for analysis nih.govsafefoods.nl. For example, a stable derivative of ethylenebis(dithiocarbamates) (EBDCs) can be formed by methylation with iodomethane, which can then be quantified by LC-MS/MS, detecting the protonated molecular ion at m/z 241 safefoods.nl.

| Compound | Technique | Observed m/z | Assignment | Reference |

|---|---|---|---|---|

| Methyl hydrazinecarbodithioate | Electron Ionization MS | 122.212 | [M]⁺ (Molecular Weight) | nist.gov |

| Methylated EBDC derivative | LC-MS/MS (+ve electrospray) | 241 | [M+H]⁺ (Protonated Molecule) | safefoods.nl |

| Coumarin-hydrazone derivative | HRMS (EI) | 218.0673 | [M]⁺ (Molecular Ion) | ceon.rs |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. For dithiocarbazate derivatives, the spectra are typically characterized by intense absorption bands in the ultraviolet and visible regions. These absorptions are generally assigned to n→π* and π→π* transitions nih.gov.

For example, a dithiocarbazate Schiff base ligand in DMSO showed a high-intensity peak at 356 nm, which was attributed to these electronic transitions involving the lone pair electrons on the nitrogen and sulfur atoms and the π-systems of the aromatic rings and the C=N bond nih.gov. Upon coordination to a metal ion, these bands may shift, indicating the formation of the complex researchgate.net. In metal complexes, additional, weaker absorption bands may appear in the visible region due to d-d electronic transitions within the metal d-orbitals researchgate.netlibretexts.org. Charge transfer transitions, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), can also occur and are typically more intense than d-d transitions libretexts.org.

| Compound | Solvent | λmax (nm) | Assignment | Reference |

|---|---|---|---|---|

| S-4-methylbenzyl-β-N-(2-methoxybenzylmethylene)dithiocarbazate | DMSO | 356 | n→π* and π→π* | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying species that have unpaired electrons, such as transition metal complexes in certain oxidation states nih.gov. It provides detailed information about the electronic structure and the environment of the paramagnetic center nih.govchimia.ch.

For this compound, this technique is relevant when it forms complexes with paramagnetic metal ions like Cu(II), Ni(III), or Fe(III) wikipedia.org. The EPR spectrum of such a complex can give insights into the geometry of the complex, the nature of the metal-ligand bonding, and the oxidation state of the metal ion. Because EPR measurements for transition metal complexes often require cryogenic temperatures, the resulting spectra can be complex due to anisotropic interactions nih.gov. Therefore, reliable interpretation often necessitates spectral simulations to extract accurate parameters nih.gov.

Single Crystal X-ray Diffraction for Absolute Structure Determination

For dithiocarbazate derivatives and their metal complexes, single crystal X-ray diffraction has been used to unambiguously confirm their structures. For example, the crystal structure of a Ni(II) complex with a dithiocarbazate Schiff base ligand revealed that the ligand coordinates to the nickel ion, and the analysis provided specific bond lengths and angles for the entire molecule nih.gov. In one such complex, the Ni-S bond lengths were found to be in the range of 2.2136 to 2.2205 Å, and the Ni-N bond lengths were approximately 1.936 Å nih.gov. This level of detail is crucial for understanding the coordination chemistry and the nature of the metal-ligand interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula to verify the purity and composition of the synthesized substance nih.govnih.gov. This method is routinely used in conjunction with spectroscopic techniques to provide comprehensive characterization of newly synthesized this compound derivatives and their metal complexes rsc.orgnih.govnih.gov. For example, for the ligand S-4-methylbenzyl-β-N-(2-methoxybenzylmethylene)dithiocarbazate with the formula C₁₇H₁₈N₂OS₂, the calculated elemental composition was C, 61.79%; H, 5.49%; N, 8.48%. The experimentally found values were C, 61.52%; H, 5.41%; N, 8.33%, which are in close agreement and thus confirm the proposed structure nih.gov.

Electrochemical Methodologies in Ligand and Complex Characterization

Electrochemical methodologies are powerful tools for the characterization of this compound (also known as dithiocarbazic acid) and its metal complexes. These techniques provide valuable insights into the redox properties, stability, and analytical applications of these compounds. The primary electrochemical methods employed include cyclic voltammetry, polarography, and stripping voltammetry.

Cyclic Voltammetry

Cyclic voltammetry (CV) is extensively used to study the redox behavior of this compound derivatives and their metal complexes. This technique involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction processes of the electroactive species.

Research on dithiocarbamate complexes, which are structurally related to this compound complexes, reveals that the redox processes are often centered on the metal ion. For instance, manganese(II) dithiocarbamate complexes have been shown to undergo two sequential one-electron quasi-reversible redox processes, corresponding to the Mn(II)/Mn(III) and Mn(III)/Mn(IV) couples. electrochemsci.org Similarly, cobalt(II) complexes exhibit a single one-electron quasi-reversible process attributed to the Co(II)/Co(III) redox couple. electrochemsci.org

The electrochemical behavior is influenced by the nature of the substituents on the dithiocarbamate ligand and the coordination geometry of the metal complex. Studies on various transition metal complexes with dithiocarbazate-derived Schiff bases have demonstrated that the metal center's redox potential can be tuned by altering the ligand framework.

Detailed Research Findings:

Manganese and Cobalt Complexes: The cyclic and square wave voltammetry of Mn(II) and Co(II) dithiocarbamate complexes have been investigated, showing metal-centered redox processes. The manganese complexes displayed two redox couples, while the cobalt complexes showed a single redox couple. electrochemsci.org The relationship between the peak current and the square root of the scan rate indicates that these processes are diffusion-controlled. electrochemsci.org

Copper, Nickel, and Iron Complexes: The redox characteristics of Cu(II), Ni(II), and Fe(II) complexes with a pyridazine-based ligand have been explored using cyclic voltammetry. These complexes exhibited quasi-reversible single-electron transfer processes. For the Cu(II) complex, the reduction of Cu(II) to Cu(I) and the subsequent oxidation of Cu(I) to Cu(II) were observed. The Fe(II)/Fe(III) redox couple was also identified for the iron complex, while the Ni(II) complex showed a Ni(I)/Ni(II) redox process. analis.com.myrsc.org

Interactive Data Table: Cyclic Voltammetric Data for Selected Transition Metal Complexes

| Complex | Epa (V) | Epc (V) | ΔEp (V) | Redox Couple | Reference |

| [Cu₂(C₁₇H₂₈N₆)·4Cl] | 0.75 | 0.03 | 0.72 | Cu(II)/Cu(I) | analis.com.myrsc.org |

| [Fe₂(C₁₇H₂₈N₆)·4Cl] | -0.67 | -0.47 | 0.20 | Fe(III)/Fe(II) | analis.com.myrsc.org |

| [Ni₂(C₁₇H₂₈N₆)·4Cl] | 0.71 | 0.12 | 0.59 | Ni(II)/Ni(I) | analis.com.myrsc.org |

| Cu(II) macrocyclic complex | -0.7 | -1.6 | 0.9 | Cu(II)/Cu(I) | researchgate.net |

| Co(II) macrocyclic complex | -0.6 | -1.5 | 0.9 | Co(II)/Co(I) | researchgate.net |

Epa: Anodic Peak Potential, Epc: Cathodic Peak Potential, ΔEp: Peak Separation

Polarography

Polarography, a specific type of voltammetry that utilizes a dropping mercury electrode (DME), is a valuable technique for determining the stability constants and coordination numbers of metal complexes with this compound. The method involves measuring the shift in the half-wave potential (E₁/₂) of a metal ion upon complexation with the ligand.

The polarographic reduction of metal ions in the presence of dithiocarbamate ligands is typically diffusion-controlled. By analyzing the relationship between the shift in the half-wave potential and the ligand concentration, the stoichiometry and stability of the formed complexes can be elucidated.

Detailed Research Findings:

Lead, Cadmium, and Zinc Complexes: The stability constants of lead, cadmium, and zinc complexes with dithiocarbaminoacetic acid, a derivative of this compound, have been determined using polarographic methods. For instance, the stability constants (log β) for the cadmium complexes were determined to be log β₁ = 5.4, log β₂ = 9.3, and log β₃ = 13.7 (potentiometrically) and 13.6 (polarographically).

Interactive Data Table: Stability Constants of Metal Complexes with Dithiocarbaminoacetic Acid

| Metal Ion | Complex Species | log β (Potentiometry) | log β (Polarography) |

| Lead | [Pb(TCA)₂] | 13.2 | - |

| Cadmium | [Cd(TCA)]⁺ | 5.4 | - |

| Cadmium | [Cd(TCA)₂] | 9.3 | - |

| Cadmium | [Cd(TCA)₃]⁻ | 13.7 | 13.6 |

| Zinc | [Zn(TCA)]⁺ | 3.4 | <3.8 |

| Zinc | [Zn(TCA)₂] | 6.6 | 6.4 |

| Zinc | [Zn(TCA)₃]⁻ | 8.9 | 9.3 |

TCA: Dithiocarbaminoacetic acid

Stripping Voltammetry

Stripping voltammetry techniques, such as anodic stripping voltammetry (ASV) and cathodic stripping voltammetry (CSV), are highly sensitive electroanalytical methods used for the determination of trace concentrations of metal ions. These methods involve a preconcentration step where the analyte is accumulated onto the working electrode, followed by a stripping step where the analyte is electrochemically removed and the resulting current is measured.

This compound and its derivatives are effective complexing agents in these techniques. In ASV, the metal is typically reduced and deposited onto the electrode, and then stripped off by an anodic potential scan. rsc.orgfrontiersin.orgnih.govabechem.comrsc.org In CSV, the metal-ligand complex is adsorbed onto the electrode surface and then the metal is reduced during a cathodic potential scan. liv.ac.ukgeomar.degeomar.denih.gov

Detailed Research Findings:

Trace Metal Analysis: The ability of dithiocarbamates to form stable complexes with a wide range of metal ions makes them excellent ligands for stripping voltammetry. These methods offer very low detection limits, often in the nanomolar to picomolar range, making them suitable for environmental and biological monitoring. geomar.degeomar.de For example, CSV has been successfully employed for the determination of trace metals in seawater. liv.ac.ukgeomar.degeomar.de The sensitivity of the technique can be further enhanced by catalytic effects. liv.ac.uk

Electrode Modification: The performance of stripping voltammetry can be improved by modifying the working electrode. Electrodes modified with this compound or its derivatives can exhibit enhanced selectivity and sensitivity for specific metal ions.

Computational and Theoretical Investigations of Hydrazinecarbodithioic Acid Systems

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in determining the electronic structure and equilibrium geometry of hydrazinecarbodithioic acid systems. nih.govsemanticscholar.org These methods solve approximations of the Schrödinger equation to provide detailed information about molecular properties.

DFT has become a popular approach for studying such molecules due to its favorable balance between computational cost and accuracy. nih.gov Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with basis sets such as 6-31G++(d,p) or 6-311++G(d,p) to optimize molecular geometries and calculate electronic properties. researchgate.netresearchgate.net These calculations yield optimized structural parameters, including bond lengths, bond angles, and dihedral angles. openaccesspub.org For instance, geometry optimization of related hydrazone derivatives has been performed at the B3LYP/6-31G(d,p) level to establish the most stable three-dimensional structure. researchgate.netopenaccesspub.org

Ab initio methods, such as Møller–Plesset perturbation theory (MP2), offer a higher level of theory by including electron correlation effects more explicitly, though at a greater computational expense. nih.govresearchgate.net These methods are often used as a benchmark to validate the results obtained from DFT calculations. nih.gov The choice of method and basis set is critical for obtaining accurate predictions of molecular properties. nih.gov

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate the computed molecular structure. researchgate.net Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, corresponding to UV-Visible absorption spectra. researchgate.net These calculations can help assign experimental absorption bands to specific electronic excitations within the molecule. researchgate.net

Vibrational frequencies, corresponding to Infrared (IR) and Raman spectra, are also calculated using DFT. openaccesspub.org The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximate nature of the exchange-correlation functional, leading to better agreement with experimental spectra. nih.gov For example, in a study on (E)-2-(butan-2-ylidene)hydrazinecarbothioamide, the theoretical vibrational frequencies, 1H and 13C NMR chemical shifts, and UV-visible transitions were validated against experimental findings, showing high correlation coefficients (R² > 0.99). researchgate.net

| Spectroscopic Parameter | Computational Method | Typical Basis Set | Key Findings |

| UV-Visible Spectra | Time-Dependent DFT (TD-DFT) | 6-311++G(d,p) | Prediction of electronic transition energies (λmax) and oscillator strengths. researchgate.netresearchgate.net |

| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP) | 6-31G(d,p) | Calculation of harmonic vibrational modes; requires scaling for comparison with experiment. openaccesspub.orgnih.gov |

| NMR Chemical Shifts | Gauge-Independent Atomic Orbital (GIAO) method with DFT | 6-311++G(d,p) | Prediction of 1H and 13C chemical shifts relative to a standard (e.g., TMS). |

This compound and its derivatives can exist as different tautomers and conformers. Computational studies are invaluable for assessing the relative stabilities of these different forms. Tautomerism, such as the equilibrium between thione and thiol forms or hydrazone and azine forms, is a critical aspect of their chemistry. nih.govresearchgate.net

DFT and MP2 calculations can be used to determine the total energies of different tautomers, thereby predicting the predominant form in the gas phase or in solution (when solvent models are applied). nih.gov Studies on related systems have shown that while many hydrazone compounds prefer the azine tautomeric state, those with oxygen or sulfur substituents often favor the hydrazone tautomer. nih.govresearchgate.net

Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. Quantum chemical calculations can map the potential energy surface to locate energy minima corresponding to stable conformers and the transition states connecting them. researchgate.net This analysis helps to understand the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. researchgate.net

To gain a deeper understanding of the stability and reactivity of this compound systems, various analyses of their electronic structure are performed. Natural Bond Orbital (NBO) analysis is a key technique used to investigate charge delocalization, intramolecular interactions, and the nature of chemical bonds. researchgate.net It provides information on hyperconjugative interactions, such as the delocalization of lone pair electrons into antibonding orbitals, which contribute to molecular stability. researchgate.net

The distribution of electron density is visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.net These maps illustrate the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). mdpi.com The MEP is crucial for predicting sites of intermolecular interactions.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also essential. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netopenaccesspub.org A smaller gap generally implies higher reactivity. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are employed to explore their dynamic behavior and interactions with their environment over time. dntb.gov.ua MD simulations use classical mechanics to model the movements of atoms and molecules, allowing for the exploration of the conformational space and the study of intermolecular interactions, such as those with solvent molecules or biological receptors. nih.govscispace.com

MD is a powerful tool for validating the stability of docked ligand-receptor complexes and understanding the dynamic behavior of the ligand within a binding site. nih.gov For this compound derivatives being investigated as potential drugs, MD simulations can provide insights into how they interact with their biological targets, revealing key binding interactions and their stability over time. youtube.com These simulations can help refine docked poses and provide a more realistic picture of the binding process, which is crucial for rational drug design. youtube.com

Theoretical Elucidation of Structure-Reactivity and Structure-Activity Relationships

Computational methods play a pivotal role in establishing and explaining Structure-Activity Relationships (SAR) and Structure-Reactivity Relationships. SAR studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govmdpi.com

Theoretical calculations can quantify various molecular properties, known as descriptors (e.g., electronic, steric, and hydrophobic properties), which can then be correlated with observed biological activity using Quantitative Structure-Activity Relationship (QSAR) models. ijcce.ac.ir For example, studies on derivatives of this compound have sought to correlate tuberculostatic activity with the planarity of the molecular structure, a feature that can be readily assessed through geometry optimization calculations. nih.gov Molecular docking studies, which predict the preferred binding mode of a molecule to a biological target, are another key computational tool in SAR. mdpi.com By analyzing the interactions between the ligand and the active site, researchers can identify which structural features are essential for activity.

Structure-reactivity relationships are often explored using global reactivity descriptors derived from DFT calculations, such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). nih.gov These descriptors provide a quantitative measure of a molecule's reactivity and can be used to compare the reactivity of different derivatives.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Certain organic molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. nih.govmdpi.com Computational chemistry is a vital tool for predicting and understanding the NLO response of molecules.

The first-order hyperpolarizability (β), a key tensor quantity that describes the NLO response, can be calculated using quantum chemical methods like DFT. nih.gov The calculated value is often compared to that of a standard NLO material, such as urea, to gauge its potential. nih.gov A high β value indicates a strong NLO response. researchgate.net

Theoretical studies have shown that the NLO properties of molecules are closely linked to intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated bridge. researchgate.net The analysis of FMOs and the difference in dipole moment between the ground and excited states can provide insights into the ICT process that gives rise to the NLO properties. researchgate.net Calculations have demonstrated that derivatives of related systems can possess significant NLO activity, with hyperpolarizability values many times that of urea. nih.gov

| NLO Property | Computational Method | Key Findings |

| First Hyperpolarizability (β) | DFT (e.g., B3LYP, CAM-B3LYP) | Calculation of static and dynamic hyperpolarizability tensors. nih.govmdpi.com |

| Polarizability (α) | DFT | Determination of the molecule's response to an external electric field. nih.gov |

| Dipole Moment (μ) | DFT | Calculation of ground state charge separation. nih.gov |

Computational Modeling of Ligand-Metal Interactions and Complex Stability

Computational and theoretical investigations provide profound insights into the nature of ligand-metal interactions and the stability of complexes formed by this compound. Through the use of quantum chemical methods, researchers can elucidate the electronic structure, geometry, and energetic properties of these coordination compounds, offering a molecular-level understanding that complements experimental findings. Density Functional Theory (DFT) has emerged as a particularly powerful tool in this domain, enabling the accurate calculation of various parameters that correlate with the stability and reactivity of metal complexes.

Detailed research findings from computational studies reveal the intricate interplay of factors governing the formation and stability of this compound-metal complexes. These investigations often focus on the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the chemical reactivity and kinetic stability of a molecule. nih.govyoutube.com A larger energy gap generally signifies higher stability and lower reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com For instance, in a study on a related dithiocarbazate Schiff base, the HOMO-LUMO energy gap was calculated to be 2.43 eV, indicating a high degree of polarizability and chemical reactivity. nih.gov

Molecular docking simulations are another crucial computational technique used to predict the binding affinity and interaction patterns between a ligand and a metal-containing biological target, such as a metalloenzyme. nih.govfrontiersin.org These simulations can calculate the binding energy, which represents the strength of the interaction. For example, a molecular docking study of a dithiocarbazate derivative with a target protein revealed a binding affinity of -5.3 kcal/mol. nih.gov

Furthermore, DFT calculations are employed to determine a range of quantum chemical parameters that quantify the stability and reactivity of these complexes. These parameters include:

Chemical Hardness (η): A measure of the resistance of a chemical species to a change in its electron configuration. A higher value of chemical hardness indicates greater stability. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from a species.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

One computational study on a benzyl-dithiocarbazate derivative reported a chemical hardness of 0.04 eV, a chemical potential of -0.22 eV, and an electrophilicity index of 0.58 eV. nih.gov These values provide a quantitative basis for understanding the electronic characteristics and stability of the molecule. nih.gov The binding energy of the ligand to the metal center is another key parameter that can be calculated to assess the stability of the complex. arxiv.org

The table below presents a compilation of representative quantum chemical parameters for a dithiocarbazate Schiff base system, illustrating the type of data generated in computational investigations.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -7.32 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -4.88 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 2.43 eV | Indicator of chemical reactivity and kinetic stability. nih.gov |

| Chemical Hardness (η) | 0.04 eV | Measure of resistance to change in electron configuration; higher value indicates greater stability. nih.gov |

| Chemical Potential (μ) | -0.22 eV | Relates to the escaping tendency of electrons. nih.gov |

| Electrophilicity Index (ω) | 0.58 eV | Measure of the ability to accept electrons. nih.gov |

| Binding Affinity | -5.3 kcal/mol | Strength of the interaction between the ligand and a target protein, as determined by molecular docking. nih.gov |

Advanced Applications and Functional Materials Development

Catalytic Applications of Hydrazinecarbodithioic Acid Complexes

The catalytic potential of metal complexes derived from this compound is an area of growing interest. The ability of the ligand to stabilize various transition metal ions in different oxidation states makes these complexes promising candidates for both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis Systems

In homogeneous catalysis, transition metal complexes of this compound and its derivatives, such as hydrazones, have demonstrated notable activity in various organic transformations. mdpi.comnih.gov The catalytic performance is largely influenced by the nature of the metal center and the coordination environment provided by the ligand. nih.gov For instance, certain Schiff base complexes of transition metals have been investigated for their catalytic efficiency in oxidation reactions. nih.gov The versatility of these complexes allows for the tuning of their electronic and steric properties to optimize catalytic activity and selectivity for specific reactions. nih.gov

Research into the catalytic applications of these complexes is ongoing, with a focus on expanding their utility in a broader range of chemical reactions and gaining a deeper understanding of the underlying reaction mechanisms.

Heterogeneous Catalysis Systems

While the exploration of this compound complexes in heterogeneous catalysis is still in its early stages, the potential for immobilizing these complexes on solid supports offers significant advantages. Heterogeneous catalysts can be easily separated from the reaction mixture, facilitating product purification and catalyst recycling. The development of such systems would represent a significant step towards more sustainable and industrially viable catalytic processes. Future research is expected to focus on the design and synthesis of robust and efficient heterogeneous catalysts based on these versatile metal complexes.

Materials Science Applications

The unique structural features of this compound make it a valuable precursor and component in the synthesis of a variety of advanced materials, including polymers, composites, and nanomaterials with intriguing optoelectronic properties.

Precursors for Novel Polymeric and Composite Materials

This compound and its derivatives can be utilized as monomers or cross-linking agents in the synthesis of novel polymers and composite materials. The presence of reactive functional groups allows for their incorporation into polymer backbones through various polymerization techniques. mdpi.comrsc.org For example, polymers bearing activated esters can be synthesized and subsequently modified to introduce specific functionalities. mdpi.com The resulting materials can exhibit enhanced thermal stability, mechanical strength, and unique chemical properties, making them suitable for a range of applications. The development of hybrid composite materials, which combine the properties of organic polymers with inorganic components, is a particularly promising area of research. mdpi.com

Components in Nanomaterial Synthesis

This compound and its analogues have shown significant promise as stabilizing and capping agents in the synthesis of nanoparticles. nih.govresearchgate.netresearchgate.net Their ability to coordinate with metal ions on the nanoparticle surface prevents agglomeration and controls the size and morphology of the resulting nanomaterials. nih.govmdpi.com This is particularly relevant in the synthesis of semiconductor quantum dots, such as cadmium sulfide (B99878) (CdS), where precise control over particle size is crucial for tuning their optical and electronic properties. chalcogen.ronih.govnih.govsemanticscholar.orgresearchgate.net

The use of this compound derivatives as single-source precursors for the synthesis of metal sulfide nanoparticles is another area of active research. In this approach, a single compound containing both the metal and sulfur elements is decomposed under controlled conditions to yield the desired nanoparticles.

| Precursors | Stabilizing/Capping Agent | Synthesis Method | Resulting Nanoparticle Size | Key Findings |

|---|---|---|---|---|

| Cadmium Chloride, Thiourea | Mercaptoethanol | Wet Chemical Co-precipitation | Tunable with temperature and pH | Particle size reduction leads to a blue shift in photoluminescence spectra. chalcogen.rosemanticscholar.org |

| Cadmium Chloride | Cysteine | Biosynthesis using Pseudomonas fragi | Not specified | Volatile sulfur compounds released by the bacteria mediate the synthesis. nih.gov |

| Cadmium Stearate | Tributylphosphine (TBP) | Single Precursor Coating | Not specified | TBP improves the coating efficiency of ZnS or CdS shells on a CdSe core. nih.gov |

Design of Optoelectronic Materials (e.g., Light Emitting Diodes)

The photoluminescent properties of metal complexes of this compound and related ligands are being investigated for their potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The emission characteristics of these complexes can be tuned by modifying the metal center and the ligand structure. mdpi.comresearchgate.net For instance, carbazole (B46965) derivatives, which share some structural similarities with potential derivatives of this compound, have been successfully employed as emitting materials in OLEDs. mdpi.com

The fabrication of efficient and stable OLEDs requires careful selection and design of the constituent materials. ossila.com While the direct application of this compound complexes in commercial OLEDs has not yet been realized, ongoing research into their photophysical properties may pave the way for their future use in next-generation lighting and display technologies. mdpi.com

Analytical Chemistry Applications

This compound and its derivatives have emerged as versatile reagents in analytical chemistry, primarily owing to their ability to form stable, often colored, complexes with a variety of metal ions. This characteristic is exploited in both the detection and quantification of metals, as well as in their separation from complex matrices.

Metal Ion Detection and Quantification

Derivatives of this compound, particularly Schiff bases, serve as effective chromogenic reagents for the spectrophotometric determination of various metal ions. The formation of metal-ligand complexes results in distinct color changes in aqueous solutions, which can be quantified to determine the concentration of the metal ion.

A notable example is the use of a novel N/S-containing Schiff base hydrazinecarbothiohydrazide derivative for the quantitative determination of Iron(III), Copper(II), Nickel(II), and Cobalt(II). This ligand forms 1:2 (metal:ligand) complexes with these metal ions at a pH of 6, producing characteristic colors: yellow for Fe(III) and Cu(II), green for Ni(II), and brown for Co(II) ekb.eg. The intensity of these colors, measured by spectrophotometry, allows for the precise quantification of the respective metal ions.

Table 1: Spectrophotometric Determination of Metal Ions using a Hydrazinecarbothiohydrazide Derivative ekb.eg

| Metal Ion | Complex Color | Molar Ratio (M:L) | Optimal pH | Detection Limit (µg/L) |

|---|---|---|---|---|

| Fe(III) | Yellow | 1:2 | 6 | 0.12 |

| Cu(II) | Yellow | 1:2 | 6 | 0.58 |

| Ni(II) | Green | 1:2 | 6 | 0.66 |

This interactive table summarizes the key parameters for the spectrophotometric determination of selected metal ions using a specific this compound derivative.

The method demonstrates high sensitivity, with detection limits in the micrograms per liter (µg/L) range, and has been successfully applied to the analysis of water samples and pharmaceutical preparations, with recoveries exceeding 98% ekb.eg. This underscores the reliability and accuracy of using this compound derivatives for trace metal analysis.

Separation Methodologies